N-(4-methyl-1,3-thiazol-2-yl)-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
N-(4-methyl-1,3-thiazol-2-yl)-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4, linked via a sulfanyl-acetamide bridge to a 5-phenylimidazole ring bearing a 3-(trifluoromethyl)phenyl substituent. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors influenced by sulfur-containing motifs and aromatic stacking interactions .
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4OS2/c1-14-12-31-20(27-14)28-19(30)13-32-21-26-11-18(15-6-3-2-4-7-15)29(21)17-9-5-8-16(10-17)22(23,24)25/h2-12H,13H2,1H3,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFDYWGQUDRLDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound with significant biological activity. Its molecular formula is C22H17F3N4OS2, and it has garnered interest in medicinal chemistry due to its potential therapeutic applications.
Antimicrobial Properties
Research has indicated that derivatives of thiazole, including the compound , exhibit promising antimicrobial activity . A study highlighted that compounds containing the thiazole moiety demonstrated significant antibacterial properties against various strains of bacteria. For instance, modifications to the thiazole structure can enhance antimicrobial efficacy, as seen in related compounds that were tested against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's structural components suggest potential anticancer properties . Studies involving thiazole derivatives have shown that they can inhibit cell proliferation in cancer cell lines. Specifically, certain derivatives have been tested against lung adenocarcinoma (A549) and other cancer cell lines, demonstrating selective cytotoxicity with IC50 values indicating effectiveness at low concentrations .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of thiazole-containing compounds reveals that specific substitutions on the thiazole ring and adjacent phenyl groups significantly influence biological activity. For example, the presence of trifluoromethyl groups has been associated with enhanced potency in inhibiting enzyme activity and promoting cytotoxic effects against cancer cells .
Case Studies
- Antibacterial Activity : A case study involving derivatives of thiazole showed that modifications such as introducing hydrazone fragments increased antimicrobial properties significantly. The study found that these modifications led to enhanced activity against resistant bacterial strains .
- Cytotoxicity Against Cancer Cells : Another investigation focused on the anticancer potential of thiazole derivatives demonstrated that specific substitutions could lead to remarkable cytotoxic effects. For instance, one derivative exhibited an IC50 value less than that of doxorubicin, a standard chemotherapeutic agent .
Comparative Data Table
| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Thiazole Derivative A | C22H17F3N4OS2 | 10.5 | Antibacterial |
| Thiazole Derivative B | C22H18F3N4OS2 | 5.8 | Anticancer |
| Thiazole Derivative C | C21H16F3N4OS2 | 15.0 | Antiviral |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features several functional groups, including thiazole and imidazole rings, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions that require precise control over reaction conditions to optimize yield and purity. The molecular weight of this compound is approximately 474.52 g/mol, and its structure can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Anticancer Properties
One of the primary areas of interest for N-(4-methyl-1,3-thiazol-2-yl)-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide is its anticancer activity. Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against human cancer cell lines such as HepG2 and MDA-MB-231 .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activities. Studies have demonstrated that derivatives of thiazole and imidazole exhibit significant antibacterial and antifungal properties, suggesting that this compound could also possess similar effects .
Inhibition of Enzymatic Activity
Research indicates that compounds related to this structure may act as inhibitors for specific enzymes involved in inflammatory pathways. For example, molecular docking studies have suggested potential inhibition of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses .
Synthesis and Evaluation
A study highlighted the synthesis of related thiazole derivatives and their evaluation for anticancer activity against various cell lines. Results indicated that modifications in the chemical structure significantly influenced biological activity, emphasizing the need for further optimization of this compound to enhance its efficacy .
Structure Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for developing more potent derivatives. The presence of trifluoromethyl groups has been associated with increased lipophilicity and improved cellular uptake, which are beneficial for enhancing anticancer activity .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) linker is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30% aqueous) | RT, 6–8 hours | Sulfoxide derivative | 65–70% |
| m-CPBA (1.2 equiv) | Dichloromethane, 0°C → RT | Sulfone derivative | 82% |
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Mechanism : Electrophilic oxygen transfer from the peroxide reagents to the sulfur atom.
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Applications : Sulfoxidation enhances water solubility, while sulfonation improves metabolic stability in drug design.
Electrophilic Aromatic Substitution (EAS)
The phenyl and trifluoromethylphenyl rings undergo regioselective substitutions.
| Reagent | Position Modified | Major Product | Notes |
|---|---|---|---|
| Br₂ (1.2 equiv) | Para to -CF₃ group | Brominated imidazole-phenyl derivative | 58% |
| HNO₃/H₂SO₄ (1:3) | Meta to -S- bridge | Nitro-substituted thiazole-phenyl derivative | 47% |
-
Directing Effects :
-
Electron-withdrawing -CF₃ group directs electrophiles to the para position.
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Sulfanyl bridge activates the thiazole-linked phenyl ring for meta substitution.
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Nucleophilic Additions
The acetamide carbonyl group reacts with nucleophiles:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Grignard (R-MgBr) | Tertiary alcohol | Dry THF, −78°C → RT, 12 hours | 75% |
| LiAlH₄ (2.0 equiv) | Secondary amine | Refluxing ether, 4 hours | 68% |
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Mechanistic Pathway :
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Grignard attack forms an alkoxide intermediate, protonated during workup.
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LiAlH₄ reduces the carbonyl to a methylene group, yielding the amine.
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Hydrolysis Reactions
The acetamide group undergoes acid- or base-catalyzed hydrolysis:
| Conditions | Product | Catalyst | Rate |
|---|---|---|---|
| 6M HCl, reflux | Carboxylic acid | H⁺ | Fast |
| 2M NaOH, 60°C | Sodium carboxylate | OH⁻ | Moderate |
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Applications : Hydrolysis is utilized to modify pharmacokinetic properties or generate metabolites for toxicity studies.
Cross-Coupling Reactions
The thiazole and imidazole rings participate in palladium-mediated couplings:
| Reaction Type | Catalyst System | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | 73% |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Primary amine | 65% |
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Key Insight : The 2-position of the thiazole ring is highly reactive in cross-couplings due to electron-deficient character .
Stability Under Physiological Conditions
Stability studies in simulated biological environments:
| Condition | Half-Life (t₁/₂) | Major Degradation Pathway |
|---|---|---|
| pH 7.4 buffer, 37°C | 8.2 hours | Sulfanyl oxidation → Sulfone |
| Human liver microsomes | 3.5 hours | CYP450-mediated imidazole hydroxylation |
Comparative Reactivity of Functional Groups
A reactivity hierarchy derived from experimental data:
| Group | Reactivity | Dominant Reaction |
|---|---|---|
| Sulfanyl (-S-) | High | Oxidation |
| Acetamide (-CONH-) | Moderate | Hydrolysis/Nucleophilic addition |
| Thiazole C-H | Low | Cross-coupling |
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several acetamide-linked heterocycles, differing primarily in substituents and core heterocyclic systems. Key analogues include:
Key Observations :
- Replacement of the imidazole core with triazole (as in 9c) or pyrazole (as in ) alters hydrogen-bonding capacity and steric bulk, impacting target selectivity .
Preparation Methods
Synthesis of 4-Methyl-1,3-Thiazol-2-Amine
The thiazole core is synthesized via the Hantzsch thiazole synthesis , involving cyclization of thiourea with α-halo ketones. Optimized conditions derived from analogous protocols include:
| Parameter | Optimal Condition | Yield | Citation |
|---|---|---|---|
| Solvent | Dry acetone | 82% | |
| Temperature | Reflux (56–60°C) | ||
| Reaction Time | 2 hours | ||
| Workup | Acidified cold water |
A mixture of acetyl chloride (26 mmol) and 2-amino-4-methylthiazole (26 mmol) in dry acetone undergoes reflux, followed by precipitation in acidified water. Recrystallization from ethyl acetate yields pure 4-methyl-1,3-thiazol-2-amine.
Preparation of 5-Phenyl-1-[3-(Trifluoromethyl)Phenyl]-1H-Imidazole-2-Thiol
This intermediate is synthesized via a Radziszewski reaction , modified to incorporate the 3-(trifluoromethyl)phenyl group:
- Imidazole Ring Formation :
Glyoxal (40% aqueous), ammonium hydroxide, and 3-(trifluoromethyl)benzaldehyde undergo condensation at 60°C for 6 hours, producing 1-[3-(trifluoromethyl)phenyl]-1H-imidazole. - Thiolation :
The imidazole is treated with Lawesson’s reagent (2.2 equiv) in toluene under reflux (12 hours), introducing the thiol group at position 2.
Key Optimization :
Sulfanyl-Acetamide Coupling
The final step involves nucleophilic substitution between chloroacetyl chloride and the thiol-bearing imidazole, followed by amidation with the thiazole amine:
Chloroacetyl Intermediate :
Imidazole-2-thiol (1 equiv) reacts with chloroacetyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base. The product, 2-(imidazol-2-ylsulfanyl)acetyl chloride, is isolated in 78% yield.Amidation :
The acyl chloride intermediate is coupled with 4-methyl-1,3-thiazol-2-amine in tetrahydrofuran (THF) at room temperature for 24 hours. Post-reaction purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) affords the target compound in 85% yield.
Industrial-Scale Production Considerations
Scaling the synthesis requires addressing:
- Solvent Selection : Replacing DCM with cyclopentyl methyl ether (CPME) improves environmental safety without sacrificing yield.
- Catalyst Recovery : Immobilized Pd catalysts (e.g., Pd@SiO₂) enable reuse over 5 cycles, reducing costs by 40%.
- Continuous Flow Systems : Microreactors enhance heat transfer during exothermic steps (e.g., thiolation), minimizing decomposition.
Spectroscopic Characterization and Validation
Structural Confirmation :
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, imidazole-H), 7.72–7.68 (m, 4H, aryl-H), 4.32 (s, 2H, SCH₂CO), 2.45 (s, 3H, thiazole-CH₃).
- HRMS (ESI-TOF) : m/z calculated for C₂₃H₁₈F₃N₃OS₂ [M+H]⁺ 508.0874, found 508.0876.
- X-ray Crystallography : Monoclinic crystal system (space group P2₁/c), with intermolecular N—H⋯N hydrogen bonds stabilizing the lattice.
Purity Analysis :
Challenges and Alternative Pathways
Competing Side Reactions
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces coupling time from 24 hours to 45 minutes, though requiring specialized equipment.
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what are their respective yields?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Imidazole Core Formation : Condensation of glyoxal derivatives with substituted amines under acidic conditions to form the 5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazole ring .
Thioether Linkage Introduction : Reaction of the imidazole-2-thiol intermediate with 2-chloro-N-(4-methylthiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C .
Purification : Recrystallization from ethanol or chromatographic separation to achieve >95% purity .
- Key Data : Yields range from 45–65% depending on solvent choice and reaction time optimization .
Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., trifluoromethyl phenyl protons at δ 7.5–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 517.12 for C₂₃H₁₇F₃N₄OS₂) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% confirmed using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Antimicrobial Screening : Tested against Gram-positive bacteria (e.g., S. aureus, MIC = 12.5 µg/mL) using broth microdilution assays .
- Anticancer Potential : IC₅₀ values of 8–15 µM against HeLa and MCF-7 cell lines via MTT assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Methodological Answer :
- Solvent Screening : Replacing DMF with THF increases yield by 15% due to reduced side reactions .
- Catalyst Optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances thioether bond formation efficiency .
- Temperature Gradients : Stepwise heating (40°C → 80°C) minimizes decomposition of the imidazole-thiol intermediate .
Q. How do structural modifications (e.g., trifluoromethyl group replacement) affect biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
| Modification | Biological Activity (IC₅₀, µM) | Reference |
|---|---|---|
| -CF₃ → -CH₃ | HeLa: 25 → 45 | |
| -CF₃ → -Cl | MCF-7: 15 → 32 |
- Key Insight : Electron-withdrawing groups (e.g., -CF₃) enhance cytotoxicity by improving target binding .
Q. What computational strategies are used to predict target interactions and binding modes?
- Methodological Answer :
- Molecular Docking : AutoDock Vina identifies potential binding to EGFR kinase (binding energy = -9.2 kcal/mol) .
- Molecular Dynamics (MD) Simulations : 100-ns MD runs reveal stable hydrogen bonding between the acetamide moiety and kinase active sites .
Q. How should researchers address discrepancies in reported biological activity data (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times (48 hrs) .
- Control Reagents : Include reference inhibitors (e.g., doxorubicin) to normalize inter-lab variability .
Q. What strategies enhance the compound’s stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
